

APcK110 in acute myeloid leukemia AML

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Compound Focus: APcK110

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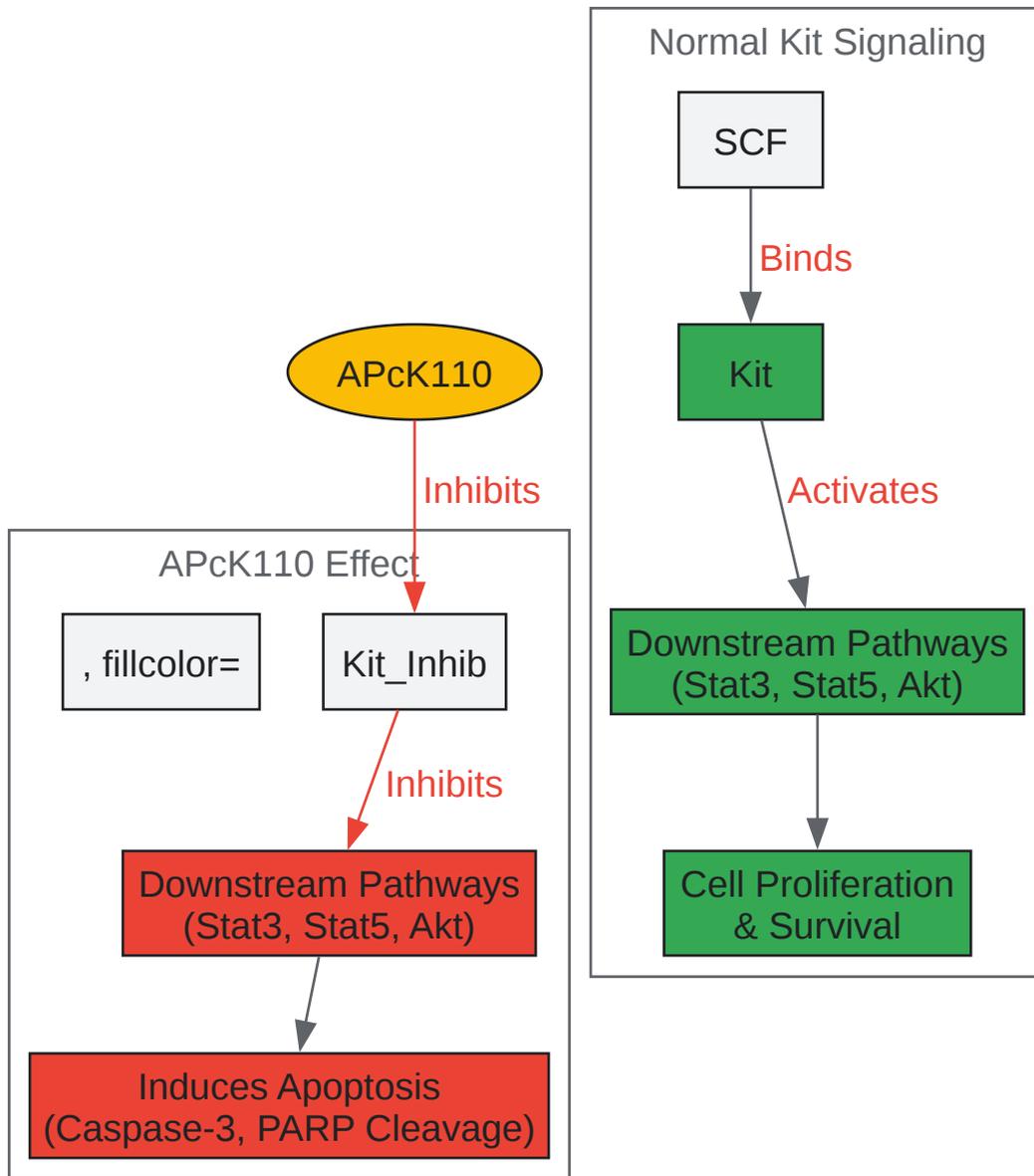
Experimental Data & Protocols

Here is a summary of key experimental findings and the methodologies used in the foundational studies.

Experimental Model	Key Findings	Detailed Methodology
In vitro (Cell lines)	Inhibited proliferation of HMC1.2 & OCI/AML3 cells; more potent than imatinib/dasatinib; induced caspase-3/PARP cleavage [1].	Cells treated with APcK110; proliferation measured via MTT assay; apoptosis assessed by Western Blot for caspase-3/PARP cleavage; Kit phosphorylation inhibition also confirmed by Western Blot [1].
In vitro (Primary cells)	Inhibited proliferation of primary AML blasts in clonogenic assays; did not affect normal colony-forming cells [1].	Primary AML blasts from patient marrow samples plated in clonogenic assays with APcK110 [1].
In vivo (Mouse model)	Significantly extended survival in OCI/AML3 xenograft mouse model (p=0.02) [2] [3].	NOD-SCID mice irradiated and injected intravenously with OCI/AML3 cells; 10 days later, treated with APcK110 or PBS intraperitoneally every other day; survival monitored [2] [3].

Mechanism of Action Signaling Pathway

Based on the study by Faderl et al. (2009), the diagram below illustrates the proposed mechanism of action of **APcK110** in AML cells [1].



APcK110 Mechanism in AML Cells

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APcK110 inhibits Kit, blocking survival signals and inducing apoptosis.

Interpretation and Future Directions

The preclinical data suggests **APcK110** is a potent and specific Kit inhibitor with promising anti-AML activity. Its ability to spare normal colony-forming cells in vitro indicates a potential for a favorable therapeutic index [1]. The researchers concluded that **APcK110** and similar compounds **should be evaluated in clinical trials** [1] [2] [3].

It is important to interpret these findings within the broader AML treatment landscape, which has advanced significantly with other targeted therapies [4] [5]. The prognosis for AML subtypes with KIT mutations, particularly Core Binding Factor (CBF) AML, remains an area of focus, and targeting Kit is a validated strategy [4] [1].

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References

1. Kit Inhibitor APcK110 Induces Apoptosis and Inhibits ... [pmc.ncbi.nlm.nih.gov]
2. Kit inhibitor APcK110 extends survival in an AML xenograft mouse model [academia.edu]
3. Kit inhibitor APcK110 extends survival in an AML xenograft mouse model [link.springer.com]
4. Evolving Paradigms in Acute Myeloid Leukemia [pubmed.ncbi.nlm.nih.gov]
5. A tour of leukemia progress in 2025, viewed through the MD ... [pmc.ncbi.nlm.nih.gov]

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